3-(Styrylthio)propanoic acid
Description
Context and Significance within Chemical Research
3-(Styrylthio)propanoic acid, and the broader class of 3-(alkylthio)propanoic acids, are of significant interest in various industrial and research settings. znaturforsch.com These compounds have been explored as additives to enhance resistance to heat and oxidation in materials, and to improve lubrication, antibacterial, and detergent properties. znaturforsch.com Their structural similarity to the amino acids cysteine and methionine also makes them potential starting points for drug development studies. znaturforsch.com While the specific research applications of this compound are still emerging, its constituent parts—a styryl group and a thiopropanoic acid—are well-studied in their own rights. Propanoic acid and its derivatives, for instance, are important intermediates in various industrial applications, including as antimicrobial agents, anti-inflammatory substances, and herbicides. srce.hr
Chemical Classification and Structural Features of this compound
This compound is a multifaceted organic molecule that incorporates several key functional groups, defining its chemical behavior and classification. At its core, it is a carboxylic acid, specifically a derivative of propanoic acid. wikipedia.orgcreative-proteomics.com The structure also features a thioether group (sulfide), where a sulfur atom is bonded to two carbon atoms. matrix-fine-chemicals.comsigmaaldrich.com Furthermore, the presence of a styryl group, which consists of a phenyl ring attached to a vinyl group, classifies it as an aromatic compound and an alkene. matrix-fine-chemicals.comchemenu.com
The key structural components are:
Propanoic Acid Backbone: A three-carbon carboxylic acid chain. wikipedia.org
Thioether Linkage: A sulfur atom connecting the propanoic acid moiety to the styryl group. matrix-fine-chemicals.com
Styryl Group: A phenyl ring attached to a double bond, contributing to the molecule's aromaticity and potential for stereoisomerism. chemenu.com
Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-phenylethenyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDYJVLPKDVZJC-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Styrylthio Propanoic Acid
Established Synthetic Pathways for 3-(Styrylthio)propanoic Acid
The synthesis of this compound can be approached by examining general methods for analogous sulfur-containing propanoic acids and by exploring specific routes that leverage the unique reactivity of the styryl group.
General Synthesis of 3-(Arylthio)propionic Acids
A prominent and effective method for the synthesis of 3-(arylthio)propionic acids involves a copper-catalyzed cross-coupling reaction. This pathway utilizes nonactivated aryl iodides and 3-mercaptopropionic acid (3-MPA) as the primary reactants. researchgate.net The reaction is typically mediated by copper(I) oxide (Cu₂O) in refluxing pyridine, leading to the formation of the desired 3-(arylthio)propionic acids in good to excellent yields. researchgate.net This method is valued for its reliability and its utility in creating a C-S bond between an aromatic ring and the propanoic acid-thiol backbone. researchgate.net
The general reaction scheme is as follows: Ar-I + HS-CH₂CH₂-COOH → Ar-S-CH₂CH₂-COOH
This copper-catalyzed approach has been demonstrated with a variety of substituted aryl iodides, showcasing its versatility. researchgate.net
| Aryl Iodide (Reactant) | Product | Yield (%) | Reference |
|---|---|---|---|
| Iodobenzene | 3-(Phenylthio)propanoic acid | 94 | researchgate.net |
| 4-Iodotoluene | 3-((4-Tolyl)thio)propanoic acid | 96 | researchgate.net |
| 4-Iodoanisole | 3-((4-Methoxyphenyl)thio)propanoic acid | 95 | researchgate.net |
| 1-Iodonaphthalene | 3-(Naphthalen-1-ylthio)propanoic acid | 92 | researchgate.net |
Specific Synthetic Routes for this compound
A specific and highly efficient method for the synthesis of this compound is the thiol-ene "click" reaction. This reaction involves the radical-initiated addition of a thiol across an alkene. wikipedia.org In this context, 3-mercaptopropionic acid is reacted directly with styrene (B11656). The reaction can be initiated either photochemically or thermally using a radical initiator and proceeds via an anti-Markovnikov addition mechanism. wikipedia.orgsci-hub.box This approach is characteristic of click chemistry, known for high yields, rapid reaction rates, and stereoselectivity under mild conditions. wikipedia.orguakron.edu
The reaction provides a direct route to the target compound: C₆H₅-CH=CH₂ + HS-CH₂CH₂-COOH → C₆H₅-CH₂CH₂-S-CH₂CH₂-COOH
It is important to note that the common thiol-ene reaction with styrene results in the addition of the thiol to the double bond, yielding 3-((2-phenylethyl)thio)propanoic acid, not this compound. To obtain the desired this compound (C₆H₅-CH=CH-S-CH₂CH₂-COOH), a substitution reaction rather than an addition is required. A plausible route, analogous to the general synthesis of aryl thioethers, would be the copper-catalyzed cross-coupling of a vinyl halide, such as (E)-β-bromostyrene, with 3-mercaptopropionic acid. Copper-catalyzed systems are known to be effective for coupling vinyl halides with various partners. organic-chemistry.org
Chemical Reactivity and Derivatization Strategies of this compound
The chemical behavior of this compound is dictated by its three principal functional groups: the thioether linkage, the carboxylic acid, and the carbon-carbon double bond of the styryl moiety.
Cleavage Reactions and Formation of Related Sulfur Compounds
The thioether bond in 3-(arylthio)propionic acids, and by extension in this compound, can be selectively cleaved to generate other valuable sulfur-containing molecules. These compounds can serve as odorless precursors to thiols and disulfides. researchgate.net Two primary cleavage strategies are employed:
Reductive Cleavage : Treatment with a reducing agent, such as sodium sulfide (B99878) (Na₂S) in an alkaline medium, results in the cleavage of the C-S bond to yield the corresponding thiol (a styryl mercaptan in this case). researchgate.net
Oxidative Cleavage : Reaction with an oxidizing agent like iodine (I₂) in an alkaline environment leads to the formation of the symmetrical diaryl disulfide. researchgate.net
These transformations highlight the utility of 3-(arylthio)propionic acids as stable intermediates for the generation of more reactive sulfur compounds. researchgate.net
| Reaction Type | Reagent(s) | General Product | Reference |
|---|---|---|---|
| Reductive Cleavage | Sodium sulfide (Na₂S) | Aryl Mercaptan (Thiol) | researchgate.net |
| Oxidative Cleavage | Iodine (I₂) | Diaryl Disulfide | researchgate.net |
Functional Group Modifications and Analog Synthesis
The structure of this compound allows for a range of functional group modifications to synthesize various analogs. Derivatization can be targeted at the carboxylic acid group or the styryl double bond.
Carboxylic Acid Modifications: The carboxyl group is readily converted into other functional groups, a common strategy in the synthesis of derivatives of propionic acids. sigmaaldrich.com
Esterification : Reaction with an alcohol under acidic conditions or using coupling agents can produce the corresponding esters.
Amidation : Treatment with an amine in the presence of a coupling agent, or via an acyl chloride intermediate, yields amides.
These modifications are fundamental in medicinal chemistry and materials science for altering the physicochemical properties of the parent molecule.
Styryl Group Modifications: The carbon-carbon double bond of the styryl moiety is also a site for chemical transformation.
Hydrogenation : Catalytic hydrogenation would reduce the double bond, yielding 3-((2-phenylethyl)thio)propanoic acid.
Oxidation : The double bond can be subjected to oxidation reactions, such as epoxidation or dihydroxylation, to introduce new oxygenated functional groups.
Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond would lead to dihalogenated derivatives.
These derivatization strategies allow for the systematic modification of the this compound scaffold to produce a library of related compounds for further investigation.
Structure Activity Relationship Sar Studies of 3 Styrylthio Propanoic Acid and Analogues
Overview of SAR Principles for Aryl Propanoic Acid Derivatives
Aryl propanoic acid derivatives are a well-established class of pharmacologically active molecules, most notably including many non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Extensive research on these compounds has elucidated several key structural features that are essential for their biological activity. pharmacy180.com
A fundamental requirement for the activity of many arylalkanoic acids is the presence of an acidic center, typically a carboxylic acid group. pharmacy180.com This group is usually located one carbon atom away from a flat, aromatic or heteroaromatic ring system. pharmacy180.com Increasing the distance between the acidic center and the aromatic ring to two or three carbons generally leads to a decrease in activity. pharmacy180.com
Furthermore, the substitution of a methyl group on the carbon atom separating the aromatic ring and the acidic moiety, creating a chiral center, often enhances anti-inflammatory activity. pharmacy180.com This α-methyl group is a characteristic feature of many potent aryl propanoic acid drugs. humanjournals.com The nature and position of substituents on the aromatic ring also play a significant role in modulating the activity, potency, and selectivity of these compounds. humanjournals.com
Impact of Substituents on Biological Activities of 3-(Styrylthio)propanoic Acid Analogues
While specific SAR studies on a wide range of this compound analogues are not extensively documented in publicly available literature, principles can be extrapolated from related structures such as styrylchromones and other thioether-containing compounds. The styryl moiety, which consists of a phenyl ring attached to a vinyl group, is a known pharmacophore found in various biologically active compounds. nih.gov
The electronic properties and steric bulk of substituents on the phenyl ring of the styryl group are expected to significantly influence the biological activity. For instance, in related styryl-containing compounds, the presence and position of hydroxyl or methoxy (B1213986) groups on the phenyl ring have been shown to be critical for activities such as antioxidant effects. nih.gov Specifically, catechol moieties (two adjacent hydroxyl groups) on the phenyl ring are often associated with potent biological activity. nih.gov
The thioether linkage in this compound is another key structural feature. The sulfur atom's size, electronegativity, and ability to form hydrogen bonds can influence the compound's interaction with biological targets. Modifications to the propanoic acid side chain, such as the introduction of substituents or alteration of the chain length, would also be expected to impact the molecule's pharmacokinetic and pharmacodynamic properties, consistent with the general principles of aryl propanoic acid derivatives. nih.gov
To illustrate the potential impact of substituents, the following table outlines hypothetical effects based on general SAR principles for related compound classes.
| R (Substituent on Phenyl Ring) | Expected Impact on Activity | Rationale (Based on Related Compounds) |
| 4-OH (para-hydroxy) | Potential for increased antioxidant activity | Hydroxyl groups on aromatic rings often contribute to radical scavenging. |
| 3,4-diOH (catechol) | Likely significant increase in biological activity | Catechol moieties are key for the activity of many natural and synthetic compounds. nih.gov |
| 4-OCH3 (para-methoxy) | May modulate lipophilicity and metabolic stability | Methoxy groups can alter the electronic and steric profile, affecting target binding and metabolism. |
| 4-Cl (para-chloro) | Could enhance binding affinity through halogen bonding | Halogen atoms can participate in specific interactions with biological targets. |
This table is illustrative and based on general principles, as specific data for this compound analogues is limited.
Stereochemical Influence on Pharmacological Profiles of Styrylthio Derivatives
Stereochemistry plays a pivotal role in the pharmacological action of many drugs. For aryl propanoic acids, the presence of a chiral center at the α-position of the propanoic acid moiety is a classic example of stereoselectivity in drug action. humanjournals.com It is well-established that for most profens, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or inactive. humanjournals.com
In the context of this compound and its derivatives, the introduction of a chiral center, for instance by adding a methyl group to the carbon adjacent to the carboxylic acid, would likely result in enantiomers with different biological activities. The three-dimensional arrangement of the atoms in each enantiomer would lead to distinct interactions with chiral biological targets such as enzymes and receptors.
One enantiomer may exhibit a higher affinity for the target's binding site, leading to greater potency. The other enantiomer might have a different metabolic fate, a lower affinity for the target, or even interact with other biological molecules, potentially leading to off-target effects. Therefore, the separation and individual evaluation of enantiomers would be a critical step in the pharmacological characterization of any chiral analogue of this compound.
Investigation of Biological and Pharmacological Activities of 3 Styrylthio Propanoic Acid
In Vitro Bioassay Results and Preliminary Activity Profiling
A comprehensive search of scientific databases and literature yields no specific in- vitro bioassay data for 3-(Styrylthio)propanoic acid. Typically, a preliminary activity profile for a novel compound would be established through a battery of in vitro tests. These assays are designed to assess the compound's effects on various biological targets in a controlled laboratory setting.
Such a screening process might include, but is not limited to:
Antimicrobial Assays: Testing the compound's ability to inhibit the growth of various strains of bacteria and fungi.
Anticancer Screening: Evaluating its cytotoxic effects against a panel of human cancer cell lines.
Enzyme Inhibition Assays: Determining its capacity to inhibit the activity of specific enzymes that are implicated in disease pathways.
Receptor Binding Assays: Assessing its affinity for various cellular receptors.
Without experimental data from these or similar assays, a preliminary activity profile for this compound cannot be constructed.
Table 1: Hypothetical In Vitro Bioassay Data for this compound
| Assay Type | Target | Activity Metric (e.g., IC₅₀, MIC) | Result |
| Antimicrobial | Escherichia coli | MIC (µg/mL) | Data Not Available |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | Data Not Available |
| Anticancer | Human breast cancer cell line (MCF-7) | IC₅₀ (µM) | Data Not Available |
| Anticancer | Human colon cancer cell line (HCT116) | IC₅₀ (µM) | Data Not Available |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC₅₀ (µM) | Data Not Available |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Mechanisms of Action for this compound
The molecular mechanisms of action for any given compound are elucidated through detailed studies that follow initial bioactivity screening. These investigations aim to identify the specific molecular targets with which the compound interacts to produce its biological effects.
Common approaches to uncover these mechanisms include:
Target-Based Screening: If the compound is designed to interact with a specific protein, further assays are conducted to confirm this interaction and understand its nature (e.g., competitive vs. non-competitive inhibition).
Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate the cellular proteins that bind to the compound.
Genetic and Molecular Biology Techniques: Methods such as gene knockout or knockdown can be employed to validate the role of a potential target in the compound's activity.
As there is no available research on the biological activities of this compound, its molecular mechanisms of action remain uninvestigated.
Modulation of Cellular and Biochemical Pathways by this compound
Key areas of investigation would include:
Signal Transduction Pathways: Determining if the compound affects key signaling cascades within the cell, such as the MAPK, PI3K/Akt, or NF-κB pathways.
Metabolic Pathways: Assessing the compound's impact on cellular metabolism, for example, by measuring changes in glucose uptake or ATP production.
Gene and Protein Expression: Using techniques like qPCR and Western blotting to analyze changes in the expression levels of specific genes and proteins following treatment with the compound.
In the absence of any primary research on this compound, its effects on cellular and biochemical pathways are entirely unknown.
Medicinal Chemistry and Drug Discovery Applications of 3 Styrylthio Propanoic Acid Derivatives
Rational Design and Synthesis of Novel 3-(Styrylthio)propanoic Acid Derivatives
The rational design of novel this compound derivatives is theoretically rooted in established bioisosteric principles and structure-activity relationship (SAR) studies of related pharmacophores. The core structure, featuring a styryl moiety linked through a thioether bond to a propanoic acid, offers multiple points for chemical modification to modulate physicochemical properties and biological activity. The styryl group, with its potential for E/Z isomerism and various substitution patterns on the phenyl ring, can significantly influence receptor binding and pharmacokinetic properties. The thioether linkage provides a flexible yet stable connection, while the carboxylic acid group is a key site for interaction with biological targets and can be modified to create prodrugs.
Adapting this methodology for the synthesis of this compound would involve the use of a styryl iodide (iodoethenylbenzene) as the starting material. The proposed synthetic scheme is as follows:
Scheme 1: Proposed Synthesis of this compound
(E/Z)-Iodoethenylbenzene + HS(CH₂)₂COOH ---(Cu₂O, Pyridine)--> (E/Z)-C₆H₅CH=CHSCH₂CH₂COOH
This synthetic approach allows for the generation of a library of derivatives by utilizing variously substituted styryl iodides. Modifications on the phenyl ring of the styryl moiety, such as the introduction of electron-donating or electron-withdrawing groups, can be systematically explored to investigate their impact on biological activity.
Another synthetic strategy for analogous compounds, such as 3-(alkylthio)propionic acids, involves the microwave-assisted reaction of 3-mercaptopropionic acid with a variety of alkyl, allyl, or aryl chlorides or bromides. fao.org This method, using sodium hydroxide as a base in ethanol, offers an efficient and green alternative for creating diverse sulfide (B99878) derivatives. fao.org
Further derivatization of the carboxylic acid moiety can be achieved through standard esterification or amidation reactions to produce esters and amides, respectively. These derivatives can serve as prodrugs, potentially improving oral bioavailability and pharmacokinetic profiles.
Table 1: Key Intermediates in the Proposed Synthesis of this compound Derivatives
| Compound Name | Role in Synthesis |
| (E/Z)-Iodoethenylbenzene | Starting material containing the styryl moiety. |
| 3-Mercaptopropionic acid | Provides the propanoic acid and thioether components. |
| Copper(I) oxide | Catalyst for the coupling reaction. |
| Pyridine | Solvent for the reaction. |
Preclinical Evaluation of Pharmacological Potential
Information regarding the preclinical evaluation of the pharmacological potential of this compound derivatives is not available in the reviewed scientific literature.
Pharmacokinetic Profiling of this compound Analogues
Detailed pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) data, for this compound analogues has not been reported in the accessible scientific literature.
Computational Chemistry and Advanced Modeling Approaches for 3 Styrylthio Propanoic Acid
Molecular Docking and Ligand-Target Interaction Prediction
The prediction of ligand-target interactions for scaffolds related to 3-(Styrylthio)propanoic acid has been primarily focused on the Hsp27 protein, a target implicated in various diseases. nih.gov Computational methods were employed not to directly dock this compound itself, but to first identify and characterize potential binding pockets on the α-crystallin domain (ACD) of Hsp27. nih.gov
A multi-pronged screening workflow combining computational and biophysical methods was designed to explore druggable sites on the Hsp27 core domain (Hsp27c). nih.gov This approach utilized mixed-solvent molecular dynamics (MixMD) to predict potential binding sites, which were subsequently confirmed experimentally. nih.gov Through this process, a previously uncharacterized site, termed "Site 3," was identified as a viable pocket for ligand binding. nih.gov
Following the identification of this pocket, a fragment-based drug discovery (FBDD) screen using NMR spectroscopy was conducted, which led to the identification of two fragments that bind to Site 3. nih.gov Although this compound was synthesized as part of the study, it did not show binding in NMR assays, suggesting it may be a false positive or have very weak affinity. nih.gov However, the work led to the development of an optimized ligand, compound 12, derived from one of the initial fragment hits. nih.gov Docking studies of this optimized ligand (compound 12) showed interactions with the side chains of residues R58, F60, and R62 within Site 3 of Hsp27c. nih.gov This discovery validated Site 3 as a genuine ligand-binding pocket suitable for further development. nih.gov
| Target Protein | Binding Site | Key Interacting Residues (for Optimized Ligand) | Computational Method |
|---|---|---|---|
| Hsp27 core domain (Hsp27c) | Site 3 | R58, F60, R62 | Molecular Docking |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations were a cornerstone in elucidating the druggability of the Hsp27 core domain, which ultimately guided the context for evaluating molecules like this compound. Specifically, mixed-solvent molecular dynamics (MixMD) simulations were conducted to identify putative binding sites on the Hsp27c surface. nih.govescholarship.org
In these simulations, the high-resolution NMR structure of Hsp27c (PDB ID: 2N3J) was placed in a virtual box containing a mixture of water and organic solvent molecules. nih.govescholarship.org Three different organic solvent probes—acetonitrile (representing hydrophobic interactions), pyrimidine (B1678525) (for aromatic interactions), and isopropanol (B130326) (for hydrogen-bond donating and accepting)—were used to map the protein surface. nih.govescholarship.org During the simulations, these organic probes tend to cluster at potential ligand-binding pockets where they can outcompete water molecules. nih.govescholarship.org
The simulations were carried out using AMBER 12 software with the FF99SB force field. nih.gov A 20-nanosecond MD simulation incorporating full protein flexibility was performed, and the analysis revealed three distinct binding sites that were highly occupied by the solvent probes. nih.govescholarship.org These computationally predicted sites, labeled Site 1, Site 2, and Site 3, were subsequently validated by NMR-based solvent mapping experiments. nih.govescholarship.org This alignment between the computational predictions and experimental results provided strong evidence for the existence of at least three druggable binding sites on Hsp27c. nih.govescholarship.org
| Parameter | Specification |
|---|---|
| Simulation Software | AMBER 12 nih.gov |
| Force Field | FF99SB nih.gov |
| Protein Structure | Hsp27c (PDB: 2N3J) nih.govescholarship.org |
| Solvent Probes | Acetonitrile, Isopropanol, Pyrimidine nih.govescholarship.org |
| Simulation Length | 20 ns nih.govescholarship.org |
| Identified Binding Sites | Site 1, Site 2, Site 3 nih.govescholarship.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Based on a comprehensive review of the available scientific literature, there are no specific published studies that employ quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure or reactivity of this compound. The existing computational research involving this compound has been focused on its role within the broader context of ligand discovery for the Hsp27 protein, utilizing molecular dynamics simulations to characterize the protein's binding sites.
Future Research Trajectories and Unexplored Avenues for 3 Styrylthio Propanoic Acid
Innovations in Synthetic Methodologies
The advancement of any chemical entity from a laboratory curiosity to a viable research tool or therapeutic lead is contingent upon efficient and sustainable synthetic routes. Future research on 3-(Styrylthio)propanoic acid should prioritize the development of novel synthetic methodologies that adhere to the principles of green chemistry. unibo.itthepharmajournal.com
Conventional methods for creating thioethers often rely on the reaction of thiols with organic halides, which can be toxic. nih.govtaylorandfrancis.com A greener approach would involve the direct substitution of alcohols with thiols, a reaction where the only byproduct is water. nih.gov The use of heterogeneous, metal-free solid acid catalysts, such as silica-alumina, could facilitate this transformation under mild, solvent-free conditions, enhancing the environmental profile of the synthesis. nih.gov Furthermore, copper-catalyzed thioetherification, which allows for the coupling of thiols with a range of benzyl (B1604629) alcohols under mild conditions, presents another promising avenue. rsc.org
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, minimize thermal degradation, and often improve product yields compared to conventional heating. researchgate.netmdpi.com Its application could streamline the condensation and coupling steps required to assemble the this compound backbone.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher reproducibility, improved safety, and easier scalability—critical factors for producing consistent batches of the compound for extensive biological testing.
Solvent-Free Reactions: Techniques like mechanochemical grinding, where reactants are combined in the absence of a solvent, represent a significant step toward sustainable synthesis. mdpi.comtandfonline.com Exploring the feasibility of such methods for this compound would align with modern environmental standards. tandfonline.com
Innovations in the synthesis of this compound are not merely academic exercises; they are enabling steps that will provide the material required for the comprehensive biological evaluations outlined below.
Advanced Omics-Based Biological Activity Profiling
Understanding the precise molecular interactions of a compound within a biological system is fundamental to drug discovery. Advanced "omics" technologies provide a holistic, systems-level view of these interactions, moving beyond single-target assays. nih.govijpsr.com A multi-omics approach should be employed to create a comprehensive biological activity profile for this compound. happiestminds.comnygen.io
Chemoproteomics for Target Deconvolution: This powerful technique is central to identifying the specific protein targets with which a small molecule interacts. mdpi.com By using this compound as a probe to "fish" for its binding partners in cell lysates, researchers can directly identify its primary targets and potential off-targets. nih.gov This approach provides invaluable insights into the compound's mechanism of action and is a crucial first step in validating its therapeutic potential. nih.govrti.org Advanced methods combining limited proteolysis (LiP) with machine learning can even identify binding sites and estimate binding affinity within a complex proteome. biognosys.comunifr.ch
Transcriptomics and Proteomics: Upon identifying potential targets, transcriptomics (e.g., RNA-seq) and quantitative proteomics can reveal the downstream consequences of target engagement. These methods measure changes in gene expression and protein abundance, respectively, following treatment with the compound. nih.govfrontlinegenomics.com This data can elucidate which cellular pathways are modulated, offering a broader understanding of the compound's functional effects and potential for toxicity. nih.gov
Metabolomics: Analyzing the global changes in metabolite levels after exposure to the compound can uncover unexpected effects on cellular metabolism. This can be particularly relevant for identifying novel mechanisms of action or for understanding the metabolic liabilities of the compound.
By integrating data from these various omics platforms, a detailed and unbiased picture of the compound's biological footprint can be assembled, guiding further optimization and hypothesis-driven research. nygen.io
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one drug, one target" paradigm has been challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple dysfunctional pathways. wikipedia.orgacs.org Polypharmacology, the ability of a single drug to engage multiple targets, is now recognized as a potentially more effective therapeutic strategy. nih.govasebio.comtcmsp-e.com This approach can enhance efficacy, overcome drug resistance, and provide a more robust therapeutic effect. arxiv.org
Investigating Inherent Polypharmacology: The data generated from chemoproteomic profiling will be critical in assessing whether this compound is inherently polypharmacological. If the compound is found to bind specifically to multiple, functionally distinct proteins, it could serve as a valuable starting point for developing a multi-target agent. wikipedia.org This is a departure from viewing off-target effects merely as liabilities; instead, they are seen as potential therapeutic opportunities.
Rational Design of Multi-Target Ligands: Should the initial compound show a promising, albeit imperfect, activity profile, its scaffold can be used to rationally design multi-target drugs. scielo.brnih.gov This strategy, known as multi-target-directed ligand (MTDL) design, involves modifying the core structure to optimize its affinity for a desired set of targets. scielo.br For instance, if omics data suggests that simultaneously inhibiting two specific enzymes would be beneficial for a particular disease, medicinal chemists could use computational modeling and fragment-based approaches to engineer derivatives of this compound that achieve this dual activity within a single molecule. nih.gov
The exploration of multi-target strategies offers a sophisticated path forward, aiming to create therapies that are more aligned with the complex, networked nature of human disease. semanticscholar.org For this compound, this represents a forward-looking research trajectory that could lead to the development of novel therapeutics for complex multifactorial disorders. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
